molecular formula C11H9FN4O B4423210 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea

1-(2-Fluorophenyl)-3-pyrazin-2-ylurea

Cat. No.: B4423210
M. Wt: 232.21 g/mol
InChI Key: QEQHADLHUNANPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-pyrazin-2-ylurea is a urea derivative featuring a 2-fluorophenyl group attached to a pyrazine ring via a urea linkage. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity. The 2-fluorophenyl moiety is a common pharmacophore in drug design, influencing pharmacokinetics and bioactivity through steric and electronic effects.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c12-8-3-1-2-4-9(8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQHADLHUNANPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea typically involves the reaction of 2-fluoroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl-pyrazinylurea compounds.

Scientific Research Applications

1-(2-Fluorophenyl)-3-pyrazin-2-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can enhance binding affinity and selectivity, while the pyrazinylurea moiety can modulate the compound’s overall activity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Urea Derivatives with Fluorinated Aromatic Groups
  • Ripretinib (Kinase Inhibitor): Structure: Contains a urea core with a 4-bromo-2-fluorophenyl group and a naphthyridinone moiety . Key Differences: The pyrazine ring in the target compound is replaced by a naphthyridinone in ripretinib, which contributes to its kinase inhibitory activity. Activity: Ripretinib targets kinases, highlighting the urea group’s role in binding ATP pockets.
Compound Core Structure Fluorinated Group Secondary Substituent Biological Activity Reference
1-(2-Fluorophenyl)-3-pyrazin-2-ylurea Urea 2-Fluorophenyl Pyrazine Not reported -
Ripretinib Urea 2-Fluorophenyl Naphthyridinone Kinase inhibition
Non-Urea Fluorophenyl Compounds
  • Triazenes (1-(2-Fluorophenyl)-3-(4-carboxyphenyl)triazene) :
    • Structure : Triazene linkage instead of urea, with a 2-fluorophenyl and carboxyphenyl group .
    • Activity : Demonstrates plasmid DNA cleavage and cytotoxicity against leukemia cells, suggesting fluorophenyl’s role in DNA interaction .
  • Activity: Piperazine derivatives often target neurotransmitter receptors, indicating structural flexibility in fluorophenyl-containing compounds.

Structural and Computational Insights

  • Planarity and Conformation :
    • The title compound in (4-(2-fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide) is nearly planar, with a dihedral angle of 5.2° between aromatic rings . If this compound adopts a similar planar conformation, it may optimize π-π stacking in target binding.
  • DFT and X-ray Studies :
    • emphasizes combined DFT and crystallography for structure-property analysis . Applying these methods to the target compound could elucidate its electronic profile and solid-state behavior.

Future Work :

  • Experimental determination of crystallographic data and biological screening.
  • Computational modeling to predict binding targets and pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-pyrazin-2-ylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-pyrazin-2-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.